4-(((4-Fluorophenyl)sulfonyl)methyl)-3,5-dimethylisoxazole
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Overview
Description
4-(((4-Fluorophenyl)sulfonyl)methyl)-3,5-dimethylisoxazole is an organic compound that features a fluorophenyl group, a sulfonyl group, and an isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((4-Fluorophenyl)sulfonyl)methyl)-3,5-dimethylisoxazole typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a β-keto ester or a β-diketone, with hydroxylamine hydrochloride under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorobenzene derivative and a suitable nucleophile.
Sulfonylation: The sulfonyl group can be introduced through a sulfonylation reaction using a sulfonyl chloride derivative and a suitable base.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(((4-Fluorophenyl)sulfonyl)methyl)-3,5-dimethylisoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to form the corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, dimethylformamide, and heat.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and amines.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
4-(((4-Fluorophenyl)sulfonyl)methyl)-3,5-dimethylisoxazole has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(((4-Fluorophenyl)sulfonyl)methyl)-3,5-dimethylisoxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-Fluorophenyl methyl sulfone: A compound with a similar fluorophenyl and sulfonyl group but lacking the isoxazole ring.
3,5-Dimethylisoxazole: A compound with a similar isoxazole ring but lacking the fluorophenyl and sulfonyl groups.
4-((4-Fluorophenyl)sulfonyl)phenol: A compound with a similar fluorophenyl and sulfonyl group but with a phenol group instead of the isoxazole ring.
Uniqueness
4-(((4-Fluorophenyl)sulfonyl)methyl)-3,5-dimethylisoxazole is unique due to the combination of its fluorophenyl, sulfonyl, and isoxazole groups. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds. For example, the presence of the isoxazole ring can enhance the compound’s stability and reactivity, while the fluorophenyl group can improve its binding affinity to molecular targets.
Properties
Molecular Formula |
C12H12FNO3S |
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Molecular Weight |
269.29 g/mol |
IUPAC Name |
4-[(4-fluorophenyl)sulfonylmethyl]-3,5-dimethyl-1,2-oxazole |
InChI |
InChI=1S/C12H12FNO3S/c1-8-12(9(2)17-14-8)7-18(15,16)11-5-3-10(13)4-6-11/h3-6H,7H2,1-2H3 |
InChI Key |
VFURFCUTPQADQK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)CS(=O)(=O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
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